molecular formula C21H20N6OS B12640482 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

Katalognummer: B12640482
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: HNZMQRYKDXSETP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C21H20N6OS

Molekulargewicht

404.5 g/mol

IUPAC-Name

5-(7-methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C21H20N6OS/c1-13-16-18(29-17(13)14-5-3-2-4-6-14)20(27-7-9-28-10-8-27)26-19(25-16)15-11-23-21(22)24-12-15/h2-6,11-12H,7-10H2,1H3,(H2,22,23,24)

InChI-Schlüssel

HNZMQRYKDXSETP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method 1: Condensation Reaction

Reagents and Conditions:

Procedure:

  • In a three-neck flask, combine 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.76 g) and guanidine hydrochloride (2.87 g).
  • Add sodium hydroxide (1.2 g) and tert-butanol (25 mL).
  • Heat the mixture to reflux at 85 °C for 6–8 hours.
  • Upon completion, evaporate the solvent under reduced pressure.
  • Extract the residue with water and ethyl acetate; filter to obtain the solid product.

Yield: Approximately 90% of the desired compound was obtained after purification via column chromatography.

Method 2: Multi-step Synthesis

Reagents and Conditions:

Procedure:

  • React 4-chloro-thieno[3,2-d]pyrimidine with methylamine in methanol at room temperature for 10–12 hours.
  • Concentrate the reaction mixture under reduced pressure.
  • Add sodium tetrahydroborate to reduce any remaining chloro derivatives.
  • Work up the reaction mixture by adding water and extracting with dichloromethane.

Yield: The process yielded around 90% of the target compound after purification.

Method 3: Palladium-Catalyzed Coupling

Reagents and Conditions:

Procedure:

  • Dissolve bromo derivatives in absolute 1,4-dioxane under nitrogen atmosphere.
  • Add a palladium catalyst along with phosphine ligands.
  • Heat the mixture at 95 °C for several hours.
  • Cool down and extract the product using dichloromethane.

Yield: This method can achieve yields greater than 85%, depending on the specific bromo derivatives used.

The synthesized compound can be characterized using various analytical techniques to confirm its structure and purity:

Technique Observations
NMR Spectroscopy Peaks corresponding to aromatic protons; integration values confirming structure
Mass Spectrometry Molecular ion peak consistent with expected molecular weight (404.5 g/mol)
HPLC Purity assessment showing >95% purity for isolated products

The synthesis of 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine involves various methodologies that leverage condensation reactions, multi-step syntheses, and palladium-catalyzed couplings. Each method presents unique advantages in terms of yield and complexity, allowing researchers to select an appropriate approach based on their specific needs in medicinal chemistry research.

Analyse Chemischer Reaktionen

Substitution with Morpholin-4-yl Group

The introduction of the morpholin-4-yl substituent at position 4 involves nucleophilic aromatic substitution. For instance, chlorothienopyrimidines react with morpholine under reflux conditions, often in solvents like ethanol or DMF, to yield 4-morpholinyl derivatives . This step is critical for incorporating the morpholine moiety, which interacts with the hinge region of kinases in biological targets .

Substitution ReactionReagents/ConditionsYield
Morpholine substitutionMorpholine, reflux (ethanol/DMF)~73%

Formation of the Pyrimidin-2-amine Moiety

The pyrimidin-2-amine group is synthesized through amination reactions. For example, chloropyrimidines react with amines (e.g., aniline derivatives) in the presence of HCl as a catalyst, followed by purification . Alternatively, Buchwald-Hartwig amination using Pd catalysts and aryl halides can generate the amine functionality .

Amination ReactionReagents/ConditionsYield
HCl-catalyzed aminationAniline, HCl, ethanol~91%

Coupling the Thienopyrimidine to Pyrimidin-2-amine

The final coupling step involves linking the thienopyrimidine core to the pyrimidin-2-amine moiety. This is typically achieved through nucleophilic substitution or cross-coupling. For instance, chlorothienopyrimidines react with pyrimidin-2-amine derivatives in the presence of coupling agents like 1,1′-carbonyldiimidazole (CDI) . Alternatively, Pd-catalyzed amination may be employed for direct coupling .

Coupling ReactionReagents/ConditionsYield
CDI-mediated couplingPyrimidin-2-amine, CDI, DMFUp to 91%

Structural Optimization and SAR Studies

The synthesis of analogs involves modifying substituents to optimize biological activity. For example, altering the phenyl group’s substitution pattern (e.g., methoxy, chloro) or the amine’s lipophilicity significantly impacts potency . SAR studies highlight that 3-OH phenyl groups enhance kinase inhibition, while increased lipophilicity improves cell permeability .

Structural ModificationBiological Impact
3-OH phenyl substitutionEnhanced kinase inhibition
Lipophilic amine groupsImproved cell permeability

Analytical Characterization

Key analytical techniques include ¹H NMR (to confirm proton environments) and mass spectrometry (to verify molecular weight). For example, the final compound’s molecular ion peak ([M]⁺) and isotopic distribution are critical for structural validation .

Characterization MethodKey Data
¹H NMRProton shifts for aromatic, morpholine, and amine regions
MS[M]⁺ = 355.4 g/mol (calculated)

This compound’s synthesis exemplifies the integration of heterocyclic chemistry, cross-coupling methodologies, and SAR-driven optimization, underscoring its potential as a targeted therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thienopyrimidine derivatives, including the compound . These compounds are known to interact with various biological targets involved in cancer progression.

Case Studies

A study demonstrated that derivatives with structural similarities to 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range . Another investigation reported that modifications to the thienopyrimidine structure enhanced selectivity towards cancer cells while minimizing effects on normal cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thienopyrimidine derivatives have been evaluated for their effectiveness against various bacterial and fungal strains.

Antimicrobial Testing

Research indicates that certain thienopyrimidine compounds exhibit moderate to high antimicrobial activity compared to standard antibiotics . For instance, compounds similar to 5-(7-Methyl-4-morpholin-4-yld)-6-phenyltieno[3,2-d]pyrimidin showed promising results against specific pathogens.

Implications for Drug Development

The antimicrobial properties of this compound could lead to its development as a new class of antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.

Other Therapeutic Applications

Beyond oncology and antimicrobial research, thienopyrimidine derivatives are being explored for other therapeutic uses.

Neurological Disorders

Some studies suggest that thienopyrimidines may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cardiovascular Health

Research indicates that certain derivatives may have beneficial effects on cardiovascular health by modulating pathways related to hypertension and atherosclerosis .

Wirkmechanismus

The mechanism of action of 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
  • Molecular Formula : C₂₁H₂₈N₈O₃S₂
  • Molecular Weight : 504.63 g/mol
  • CAS Number : 1032754-81-6
  • Key Features: Core structure: Thieno[3,2-d]pyrimidine fused with a pyrimidin-2-amine moiety. Substituents: Methyl group at position 7, morpholine at position 4, phenyl at position 6, and a pyrimidin-2-amine group at position 2.
  • Physicochemical Properties: Solubility: Insoluble in water and ethanol; ≥16.69 mg/mL in DMSO with warming . Storage: Stable at -20°C under dry conditions .

Its structure-activity relationship (SAR) is influenced by the morpholine ring (critical for kinase binding) and the phenyl group (enhances lipophilicity) .

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Evidence Source
Target Compound 7-Methyl, 4-morpholin-4-yl, 6-phenyl, 2-pyrimidin-2-amine 504.63 - PI3K/mTOR inhibition
SLC3033 7-Phenyl, 4-(4-ethylpiperazin-1-yl)phenyl - - Anticancer (kinase inhibition)
6i () 4-Azetidin-1-yl, 6-(p-tolyl), tert-butylamine - - Antiplasmodial activity
6j () 4-Pyrrolidin-1-yl, 6-(p-tolyl), tert-butylamine - - Antiplasmodial activity
GNE 317 6-(3-Methoxyoxetan-3-yl), 7-methyl, 4-morpholine - - Brain-penetrant PI3Kα inhibitor
5b () 2,6-Di-morpholin-4-yl, 4-methoxy-7-methylfurochromenylidene - 246–248 Analgesic/anti-inflammatory
5d () 2,6-Di-morpholin-4-yl, 4,9-dimethoxy-7-methylfurochromenylidene - 332–334 Analgesic/anti-inflammatory

Analysis of Substituent Effects

Morpholine vs. Piperazine :

  • The target compound’s morpholine group enhances kinase binding affinity compared to piperazine derivatives (e.g., SLC3033), which exhibit reduced solubility due to increased basicity .
  • Compounds with morpholine (e.g., 5b, 5d) show higher thermal stability (melting points >300°C) than piperazine analogues .

Aromatic Substituents :

  • The phenyl group at position 6 (target compound) improves lipophilicity, aiding membrane permeability. In contrast, GNE 317 replaces phenyl with a 3-methoxyoxetan group, enhancing blood-brain barrier penetration .
  • Antiplasmodial compounds (6i–l) use p-tolyl groups to balance potency and metabolic stability .

Pyrimidin-2-Amine vs. Furochromenylidene :

  • The pyrimidin-2-amine moiety in the target compound is critical for mTOR selectivity. Furochromenylidene derivatives (5a–d) lack kinase inhibition but exhibit analgesic/anti-inflammatory properties due to heterocyclic flexibility .

Q & A

Q. Q1. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

  • Nucleophilic substitution : Morpholine is introduced via reflux with formaldehyde in ethanol, as demonstrated in pyrimidine-morpholine conjugates .
  • Cyclization : Thieno[3,2-d]pyrimidine cores are formed using acetonitrile derivatives under anhydrous conditions (e.g., THF or DMF) .
  • Purification : Reverse-phase HPLC (RP-HPLC) is critical for isolating high-purity products, with gradients tailored to separate polar byproducts .
    Key Variables : Reaction time (e.g., 10-hour reflux for morpholine coupling ), solvent polarity (anhydrous THF vs. DMF), and temperature (e.g., 100°C for Pd-catalyzed cross-coupling ).

Q. Q2. How can structural confirmation be systematically achieved for this compound?

Methodological Answer:

  • X-ray crystallography : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and intramolecular hydrogen bonds (N–H⋯N) to confirm substituent orientations .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify morpholine integration (δ ~3.7 ppm for morpholine protons) and thienopyrimidine aromaticity.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How do substituents (e.g., methyl, phenyl, morpholine) influence the compound’s electronic structure and bioactivity?

Methodological Answer:

  • Computational modeling : Perform DFT calculations to map electron density (e.g., HOMO/LUMO gaps) and assess morpholine’s electron-donating effects on the pyrimidine ring .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., replacing morpholine with piperazine) in enzymatic assays. For example, pyrimidine derivatives with trifluoromethyl groups show enhanced antimicrobial activity .
  • Crystallographic data : Substituent orientation (e.g., coplanarity of fluorophenyl groups ) correlates with steric hindrance and binding affinity.

Q. Q4. What strategies resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • Dose-response standardization : Use IC50_{50}/EC50_{50} curves with controls (e.g., gefitinib as a reference kinase inhibitor ).
  • Assay validation : Replicate experiments under varied conditions (pH, temperature) to identify false positives/negatives. For example, polymorphic forms of chlorophenyl analogs exhibit differing hydrogen-bond networks, altering solubility and activity .
  • Meta-analysis : Cross-reference data from independent studies (e.g., antibacterial vs. antifungal assays ).

Q. Q5. How can crystallographic data guide the design of derivatives with improved stability?

Methodological Answer:

  • Hydrogen-bond analysis : Identify stabilizing interactions (e.g., C–H⋯O bonds in methoxy-substituted analogs ).
  • Packing motifs : Optimize substituents (e.g., methyl vs. trifluoromethyl) to enhance π-π stacking or van der Waals interactions .
  • Thermal stability assays : TGA/DSC data correlate with crystallographic disorder parameters (e.g., methyl group thermal motion ).

Q. Q6. What in silico methods predict binding modes with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets. Align results with known kinase inhibitors (e.g., imidazo[1,2-b]pyridazines ).
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and key residue interactions (e.g., hinge-region hydrogen bonds with pyrimidine-NH2_2 ).
  • Pharmacophore mapping : Match electron-deficient pyrimidine cores to kinase catalytic sites .

Data Analysis and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
  • Quality control : Implement strict HPLC thresholds (e.g., ≥95% purity) and NMR consistency checks for key intermediates .
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratios) .

Q. Q8. What statistical frameworks are suitable for analyzing dose-dependent biological responses?

Methodological Answer:

  • Non-linear regression : Fit data to Hill or Log-logistic models (e.g., GraphPad Prism).
  • ANOVA with post hoc tests : Compare treatment groups in multi-concentration assays (e.g., Tukey’s HSD for IC50_{50} differences ).
  • Machine learning : Train Random Forest models on SAR datasets to predict activity cliffs .

Comparative Tables

Q. Table 1. Substituent Effects on Bioactivity

SubstituentTarget ActivityKey InteractionReference
Morpholin-4-ylKinase inhibitionH-bond with Asp831
TrifluoromethylAntimicrobialHydrophobic pocket
MethoxySolubility enhancerC–H⋯O crystal packing

Q. Table 2. Synthesis Yield Optimization

ConditionYield (%)Purity (%)MethodReference
Reflux (ethanol, 10h)7892Morpholine coupling
Pd-catalyzed coupling6589Cross-coupling
RP-HPLC purificationN/A98Gradient elution

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.